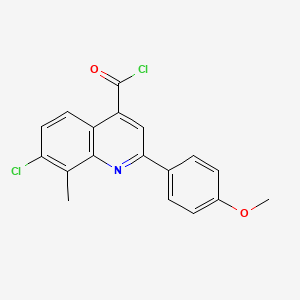
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride
Descripción general
Descripción
The compound seems to be a complex organic molecule that likely contains a quinoline structure (a type of heterocyclic aromatic organic compound), a thiophene structure (a type of heterocyclic compound), and a carbonyl chloride group .
Synthesis Analysis
While specific synthesis methods for “2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride” were not found, there are synthesis methods available for related compounds. For instance, thiophene derivatives with two fulgimide fragments in one molecule have been obtained by the condensation of (3Z)-3-[1-(2,5-dimethyl-3-thienyl)ethylidene]-4-isopropylidene-2,5-furandione with aromatic diamines .
Aplicaciones Científicas De Investigación
Reactivity in Organometallic Chemistry
2-(2,5-Dimethyl-3-thienyl)-6-methylquinoline-4-carbonyl chloride has been studied in the context of organometallic chemistry. For example, Pereira, Pfeffer, and Rotteveel (1989) explored its reactivity with palladium compounds, focusing on cyclopalladated dimers and their reactions with alkynes (Pereira, M., Pfeffer, M., & Rotteveel, M., 1989).
Synthesis of Pyrimidoquinoline Derivatives
Elkholy and Morsy (2006) examined the synthesis of pyrimidoquinoline derivatives, highlighting the potential of this compound as a starting material for various organic compounds (Elkholy, Y. M., & Morsy, M. A., 2006).
Applications in Catalytic Asymmetric Reactions
The compound has also been used in studies involving chiral Pt(II)/Pd(II) pincer complexes. Yoon et al. (2006) investigated its use in catalytic asymmetric aldol and silylcyanation reactions, demonstrating its utility in the field of catalysis (Yoon, M. S., Ramesh, R., Kim, J., Ryu, D., & Ahn, K., 2006).
Synthesis of Thienopyridines
Meth–Cohn, Narine, and Tarnowski (1981) utilized this compound in the conversion of acetamidothiophens into thienopyridines, demonstrating its versatility in heterocyclic chemistry (Meth–Cohn, O., Narine, B., & Tarnowski, B., 1981).
Fluorescence Derivatization in Chromatography
Yoshida, Moriyama, and Taniguchi (1992) found that a related compound, 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, serves as a highly sensitive fluorescence derivatization reagent for alcohols in high-performance liquid chromatography. This suggests potential applications of similar compounds in analytical chemistry (Yoshida, T., Moriyama, Y., & Taniguchi, H., 1992).
Mecanismo De Acción
Target of Action
Similar thiophene derivatives have been used in the synthesis of photochromic compounds , suggesting potential interactions with light-sensitive biological targets.
Mode of Action
Related thiophene derivatives have been noted for their photochromic properties . Photochromic compounds can change their color or transparency in response to light, indicating that this compound may interact with its targets through light-induced reactions .
Result of Action
Its potential photochromic properties suggest it could induce changes in cellular processes in response to light exposure .
Action Environment
Environmental factors such as light intensity and wavelength could potentially influence the action, efficacy, and stability of this compound, given its potential photochromic properties
Propiedades
IUPAC Name |
2-(2,5-dimethylthiophen-3-yl)-6-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNOS/c1-9-4-5-15-13(6-9)14(17(18)20)8-16(19-15)12-7-10(2)21-11(12)3/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWBGWMPVSKCONZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=C(SC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173019 | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1160260-82-1 | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160260-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,5-Dimethyl-3-thienyl)-6-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501173019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-Methyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]propanoyl chloride](/img/structure/B1420675.png)
